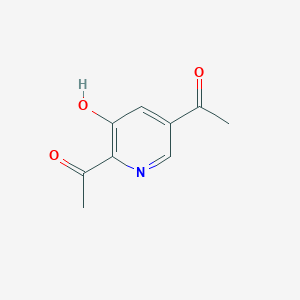
1-(5-Acetyl-3-hydroxypyridin-2-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Acetyl-3-hydroxypyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H7NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Acetyl-3-hydroxypyridin-2-YL)ethanone typically involves the acetylation of 3-hydroxypyridine. One common method is the Friedel-Crafts acylation reaction, where 3-hydroxypyridine is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
1-(5-Acetyl-3-hydroxypyridin-2-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl group under basic or acidic conditions.
Major Products
Oxidation: Formation of 1-(5-Acetyl-3-pyridyl)ethanone or 1-(5-Carboxy-3-hydroxypyridin-2-YL)ethanone.
Reduction: Formation of 1-(5-Acetyl-3-hydroxypyridin-2-YL)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
1-(5-Acetyl-3-hydroxypyridin-2-YL)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It is used in the production of agrochemicals and as a building block for materials with specific properties.
作用机制
The mechanism of action of 1-(5-Acetyl-3-hydroxypyridin-2-YL)ethanone involves its interaction with specific molecular targets. The hydroxyl and acetyl groups can form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(3-Hydroxypyridin-2-YL)ethanone: Similar structure but lacks the acetyl group.
1-(5-Hydroxypyridin-2-YL)ethanone: Similar structure but has a hydroxyl group instead of an acetyl group.
1-(2-Hydroxypyridin-3-YL)ethanone: Positional isomer with the hydroxyl group at a different position.
Uniqueness
1-(5-Acetyl-3-hydroxypyridin-2-YL)ethanone is unique due to the presence of both hydroxyl and acetyl groups, which confer specific chemical reactivity and biological activity
属性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC 名称 |
1-(6-acetyl-5-hydroxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H9NO3/c1-5(11)7-3-8(13)9(6(2)12)10-4-7/h3-4,13H,1-2H3 |
InChI 键 |
MKQVKSBUGQLWBJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(N=C1)C(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















